molecular formula C15H18FN3O3 B2802103 N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)-2-(2-fluorophenoxy)acetamide CAS No. 2034537-21-6

N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)-2-(2-fluorophenoxy)acetamide

Cat. No.: B2802103
CAS No.: 2034537-21-6
M. Wt: 307.325
InChI Key: WSZCPKXLBRGNEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)-2-(2-fluorophenoxy)acetamide is a useful research compound. Its molecular formula is C15H18FN3O3 and its molecular weight is 307.325. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Homogeneous and Heterogenized Catalysts for Alkene Epoxidation

Research by Serafimidou et al. (2008) focused on a related acetamide derivative bearing imidazole rings, synthesized for use as both homogeneous and heterogenized catalysts in alkene epoxidation processes. This derivative, when reacted with manganese(II) ions, formed metal complexes that demonstrated significant catalytic activity in alkene epoxidation using H2O2, favoring productive alkene oxidations (Serafimidou, A., Stamatis, A., & Louloudi, M., 2008).

Antimicrobial and Cytotoxicity Studies

Another study by Kaplancıklı et al. (2012) synthesized and evaluated N-(9-Ethyl-9H-carbazole-3-yl)-2-(phenoxy)acetamide derivatives for their antimicrobial activity and cytotoxicity, showcasing the potential of similar acetamide derivatives in developing new antimicrobial agents (Kaplancıklı, Z., et al., 2012).

Coordination Complexes for Antioxidant Activity

Research by Chkirate et al. (2019) involved the synthesis of pyrazole-acetamide derivatives, which were used to create novel Co(II) and Cu(II) coordination complexes. These complexes, through various hydrogen bonding interactions, exhibited significant antioxidant activity, indicating their potential use in antioxidant applications (Chkirate, K., et al., 2019).

Corrosion Inhibition Studies

A study on imidazoline and its precursors, including an amide derivative, evaluated their efficacy as corrosion inhibitors in acid media. This research highlighted the potential use of imidazole and acetamide derivatives in protecting materials against corrosion (Cruz, J., et al., 2004).

Synthesis and Crystal Structure Analysis

Li et al. (2015) conducted a study on the crystal structure of a related compound, providing insights into the molecular conformation and potential interactions, which could be valuable in the design of new materials or drugs (Li, Z., et al., 2015).

Properties

IUPAC Name

2-(2-fluorophenoxy)-N-[2-(2-imidazol-1-ylethoxy)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18FN3O3/c16-13-3-1-2-4-14(13)22-11-15(20)18-6-9-21-10-8-19-7-5-17-12-19/h1-5,7,12H,6,8-11H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSZCPKXLBRGNEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OCC(=O)NCCOCCN2C=CN=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.